N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide

Catalog No.
S3030813
CAS No.
941979-49-3
M.F
C17H14N4O5S
M. Wt
386.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phe...

CAS Number

941979-49-3

Product Name

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide

IUPAC Name

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide

Molecular Formula

C17H14N4O5S

Molecular Weight

386.38

InChI

InChI=1S/C17H14N4O5S/c1-20-17(22)10-9-16(18-20)12-5-7-13(8-6-12)19-27(25,26)15-4-2-3-14(11-15)21(23)24/h2-11,19H,1H3

InChI Key

CVCNKWKQCVBZIA-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Solubility

not available

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is a complex organic compound characterized by its unique structural features, which include a pyridazinone ring and a sulfonamide group. This compound is notable for its potential biological activities, particularly in medicinal chemistry. The presence of both the nitro group and the sulfonamide moiety suggests possible applications in pharmaceuticals, particularly as anti-inflammatory or antimicrobial agents.

Due to its functional groups:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
  • Reduction: It can undergo reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
  • Substitution: The aromatic rings in the compound allow for electrophilic or nucleophilic substitution reactions, which can produce halogenated derivatives when treated with halogens in the presence of catalysts like iron(III) chloride.

The biological activity of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is primarily linked to its potential as an anti-inflammatory and antimicrobial agent. The mechanism of action may involve the inhibition of specific enzymes or receptors associated with inflammatory pathways. Such interactions could lead to a reduction in inflammation and pain, making it a candidate for further pharmacological studies.

The synthesis of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide typically involves several steps:

  • Preparation of Pyridazinone Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones under acidic or basic conditions.
  • Formation of Amide Bond: The resulting pyridazinone intermediate is then coupled with 3-nitrobenzenesulfonamide using standard amide bond formation techniques. Common coupling reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .
  • Optimization for Industrial Production: For large-scale synthesis, continuous flow reactors may be employed to enhance reaction control and yield.

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could be developed as an anti-inflammatory or antimicrobial drug.
  • Research: Its unique structure makes it a valuable compound for studying chemical interactions and biological mechanisms in medicinal chemistry.

Interaction studies are crucial for understanding the pharmacodynamics of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide. Preliminary studies suggest that it may interact with specific enzymes involved in inflammatory processes, indicating its potential therapeutic effects. Further research is needed to elucidate these interactions fully and assess the compound's efficacy and safety profile in biological systems .

Several compounds share structural similarities with N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide. These include:

Compound NameStructural FeaturesUnique Aspects
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamideContains naphthamide groupDistinct chemical properties due to naphthamide
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamideIncorporates benzo[d][1,3]dioxole structurePotentially different biological activities
4-Amino-N-(4-nitrophenyl)benzenesulfonamideSimilar sulfonamide groupDifferent nitro substitution pattern

Uniqueness

The uniqueness of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide lies in its combination of a pyridazinone ring with a nitro-substituted sulfonamide group. This structural configuration imparts distinct chemical reactivity and biological properties that differentiate it from other similar compounds .

XLogP3

1.8

Dates

Modify: 2023-08-17

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